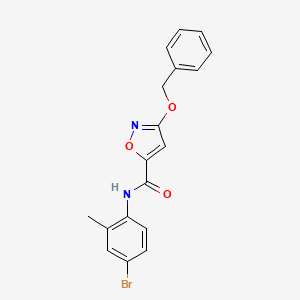
3-(benzyloxy)-N-(4-bromo-2-methylphenyl)isoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzyloxy)-N-(4-bromo-2-methylphenyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C18H15BrN2O3 and its molecular weight is 387.233. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(benzyloxy)-N-(4-bromo-2-methylphenyl)isoxazole-5-carboxamide is a synthetic organic compound belonging to the isoxazole class, which is known for its diverse biological activities. The compound's molecular formula is C18H15BrN2O3, and it has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
- Molecular Formula: C18H15BrN2O3
- Molecular Weight: 387.233 g/mol
- Purity: Typically 95% .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The isoxazole ring can mimic natural substrates, thereby modulating various biological pathways. The presence of the benzyloxy and bromo groups enhances the compound's binding affinity and specificity, potentially leading to significant pharmacological effects.
Cytotoxicity Studies
Research has indicated that isoxazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. A study involving similar compounds demonstrated that certain isoxazoles induced apoptosis and cell cycle arrest in human promyelocytic leukemia cells (HL-60). Specifically, one derivative showed a decrease in Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving both apoptosis promotion and cell cycle regulation .
Antimicrobial Properties
Isoxazole derivatives have also been investigated for their antimicrobial properties. A comparative analysis of various isoxazole compounds revealed that some exhibit potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating their potential as effective antibacterial agents .
Anti-inflammatory Activity
Compounds within the isoxazole class have been noted for their anti-inflammatory effects. For instance, certain derivatives have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory pathway. This inhibition could lead to therapeutic applications in treating inflammatory diseases .
Case Study 1: Cancer Cell Line Testing
In a study focusing on the cytotoxic effects of isoxazole derivatives, researchers evaluated several compounds against HL-60 cells. The findings indicated that this compound significantly reduced cell viability at concentrations ranging from 86 to 755 µM. The compound's ability to modulate gene expression related to apoptosis further supports its potential as an anticancer agent .
Case Study 2: Antibacterial Efficacy
Another study assessed the antibacterial activity of various isoxazole derivatives against clinical isolates of Staphylococcus aureus. Among them, the compound demonstrated an MIC value comparable to standard antibiotics, highlighting its potential as a therapeutic candidate for bacterial infections .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C18H15BrN2O3 | Cytotoxic, Antimicrobial |
| 3-(benzyloxy)-N-(4-isopropylphenyl)isoxazole-5-carboxamide | C18H20N2O3 | Cytotoxic |
| 3-(benzyloxy)-N-(4-methylphenyl)isoxazole-5-carboxamide | C17H17N2O3 | Antimicrobial |
特性
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-12-9-14(19)7-8-15(12)20-18(22)16-10-17(21-24-16)23-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFRCVKUGJYTMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=NO2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














